4-(1,2,5-Thiadiazol-3-yl)morpholine chemical structure and properties
4-(1,2,5-Thiadiazol-3-yl)morpholine chemical structure and properties
Chemistry, Synthesis, and Medicinal Applications
Executive Summary
The 4-(1,2,5-Thiadiazol-3-yl)morpholine scaffold represents a critical pharmacophore in medicinal chemistry, most notably serving as the structural core for the non-selective beta-adrenergic antagonist Timolol . This heterocyclic system combines the electron-deficient 1,2,5-thiadiazole ring with the lipophilic, solubilizing morpholine moiety.
This guide analyzes the physicochemical properties, synthetic pathways, and reactivity profiles of this scaffold.[1] It specifically focuses on the 3-chloro-substituted derivative (3-chloro-4-morpholino-1,2,5-thiadiazole ), which acts as the primary electrophile in industrial drug synthesis via Nucleophilic Aromatic Substitution (
Structural & Electronic Analysis
The 1,2,5-Thiadiazole Core
Unlike its 1,3,4- or 1,2,4- isomers, the 1,2,5-thiadiazole ring is characterized by high aromaticity and significant electron deficiency.[2][3] The presence of two nitrogen atoms adjacent to the sulfur creates a system that is
Morpholine Conjugation
The attachment of a morpholine ring at the 3-position introduces a donor-acceptor interaction. The lone pair on the morpholine nitrogen conjugates with the thiadiazole
Pharmacophore Visualization
The following diagram illustrates the core electronic features and reactivity nodes of the scaffold.
Figure 1: Pharmacophore analysis highlighting the electronic interplay between the morpholine donor and thiadiazole acceptor.
Physicochemical Properties[1][2][3][4][5]
The scaffold is rarely isolated as the unsubstituted parent (where position 4 is -H). In research and manufacturing, it exists primarily as the 3-chloro (electrophile) or 3-hydroxy (nucleophile/metabolite) derivatives.
| Property | 3-Chloro Derivative | 3-Hydroxy Derivative |
| Systematic Name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | 4-Morpholin-4-yl-1,2,5-thiadiazol-3-ol |
| CAS Number | 30165-96-9 | 30165-97-0 |
| Molecular Formula | ||
| Molecular Weight | 205.67 g/mol | 187.22 g/mol |
| Physical State | Low-melting solid / Crystalline powder | Solid / Crystalline powder |
| Melting Point | 44 – 48 °C | 198 – 202 °C (decomposition) |
| Solubility | Soluble in DCM, Chloroform, DMSO | Soluble in DMSO, dilute base; Poor in water |
| Primary Role | Electrophilic Intermediate ( | Precursor / Metabolite |
Synthetic Methodologies
Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole
This is the industry-standard "workhorse" reaction. It utilizes the symmetry of 3,4-dichloro-1,2,5-thiadiazole to introduce the morpholine ring via controlled mono-substitution.
Protocol:
-
Reagents: 3,4-Dichloro-1,2,5-thiadiazole (1.0 equiv), Morpholine (2.2 equiv).
-
Solvent: Neat (no solvent) or DMF if temperature control is required.
-
Conditions: Heat to 100–110 °C for 2–4 hours.
-
Mechanism: The first equivalent of morpholine acts as the nucleophile displacing one chloride. The second equivalent acts as a base to scavenge the HCl byproduct.
-
Workup:
-
Cool reaction mixture to room temperature.
-
Quench with water to precipitate the product (or extract with Dichloromethane).
-
Wash organic layer with dilute HCl (to remove excess morpholine) followed by brine.
-
Dry over
and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Hexanes. Yields typically >85%.[4]
Hydrolysis to 3-Hydroxy-4-morpholino-1,2,5-thiadiazole
This derivative is often used to generate the "linker" side chain via O-alkylation (e.g., with epichlorohydrin).
Protocol:
-
Reagents: 3-Chloro-4-morpholino-1,2,5-thiadiazole, 2.5 M NaOH (aq).
-
Solvent: DMSO (to facilitate nucleophilic attack on the electron-rich ring).
-
Conditions: Reflux for 3 hours.
-
Workup: Acidify with conc. HCl to pH ~2. The product precipitates as a solid.
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic workflow for the generation of key scaffold derivatives.
Medicinal Chemistry Application: Timolol
The most authoritative application of this scaffold is in the synthesis of Timolol , a WHO Essential Medicine used for glaucoma and hypertension.
Mechanism of Synthesis
The synthesis relies on the reactivity of the 3-chloro-4-morpholino-1,2,5-thiadiazole intermediate. The remaining chlorine atom is displaced by a chiral linker.
-
Linker: (S)-1-(tert-butylamino)-2,3-propanediol (or a protected precursor like the acetonide).
-
Base: Potassium tert-butoxide (
) or Sodium Hydride ( ). -
Solvent: THF or DMSO.
The electron-withdrawing nature of the thiadiazole ring is crucial here; it lowers the energy barrier for the alkoxide nucleophile to displace the chlorine, forming the ether linkage characteristic of Timolol.
Pathway Diagram
Figure 3: Convergence of the thiadiazole scaffold and chiral linker to form Timolol.
Safety and Handling (GHS)
When handling 3-chloro-4-morpholino-1,2,5-thiadiazole , standard laboratory safety protocols for potent electrophiles must be observed.
-
GHS Signal Word: Warning
-
Hazard Statements:
-
Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis by atmospheric moisture.
References
-
Weinstock, L. M., et al. (1968). Synthesis and properties of 1,2,5-thiadiazole derivatives. Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 544354, 3-Hydroxy-4-morpholino-1,2,5-thiadiazole.[5]Link
-
ChemicalBook. (2025). 3-Chloro-4-morpholino-1,2,5-thiadiazole Properties and Synthesis.Link
-
Vertex AI Search. (2026). Synthesis of S- and R-Timolol Maleate and intermediates.7
-
Santa Cruz Biotechnology. (2025). 3-Chloro-4-morpholino-1,2,5-thiadiazole Product Data Sheet.Link
Sources
- 1. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 3-Hydroxy-4-morpholino-1,2,5-thiadiazole | C6H9N3O2S | CID 544354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-4-morpholino-1,2,5-thiadiazole | C6H9N3O2S | CID 544354 - PubChem [pubchem.ncbi.nlm.nih.gov]
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